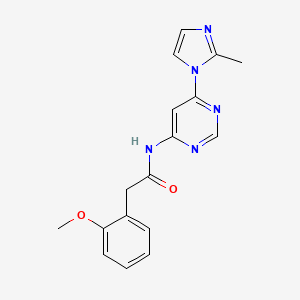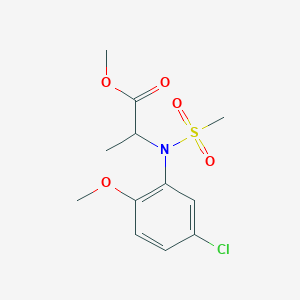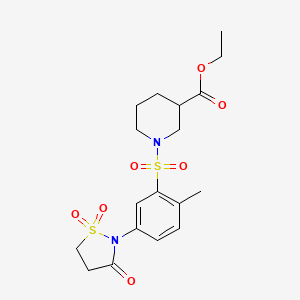
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, also known as MRS1477, is a selective agonist of the P2Y14 receptor. This receptor is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. MRS1477 has been the subject of scientific research due to its potential therapeutic applications in various diseases, including inflammatory bowel disease, cancer, and diabetes.
Aplicaciones Científicas De Investigación
Anticancer Potential
Nicotinic acid and its derivatives, including N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, have been investigated for their anticancer properties. These compounds have shown promising results in the development of anticancer drugs due to their biological activities. Research has demonstrated that nicotinic acid derivatives can play a significant role in treating cancer, offering a wide variety of biological properties beneficial in anticancer drug development (Jain, Utreja, Kaur, & Jain, 2020).
Neuroprotective Effects
Studies have explored the neuroprotective effects of nicotinamide, a compound closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide. Nicotinamide has been investigated for its potential to preserve and enhance neurocognitive function, with evidence suggesting benefits against age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injury. The research underscores the non-toxic, cost-effective, and widely available nature of nicotinamide, making it a candidate for further studies in human supplemental use for neuroprotection (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).
Metabolic and Epigenetic Regulation
Nicotinamide N-methyltransferase (NNMT), associated with nicotinamide metabolism, has been identified as a critical enzyme at the intersection of cellular metabolism and epigenetic regulation. It plays a significant role in various pathologies, including metabolic disorders and cancer. The enzyme's regulation of NAD metabolism and cell methylation balance is of particular interest, highlighting its potential as a target for pharmaceutical interventions in treating metabolic diseases and cancer (Roberti, Fernández, & Fraga, 2021).
Insights on Diabetes Management
Research on the combination of streptozotocin and nicotinamide has provided a model for studying type 2 diabetes. This model sheds light on the mechanisms of diabetes induction and the potential protective role of nicotinamide against cytotoxic effects, offering insights into managing type 2 diabetes. The review emphasizes the importance of understanding the genotoxic behavior of streptozotocin and the protective capability of nicotinamide, contributing to the development of therapeutic strategies for diabetes (Rais et al., 2021).
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)12-4-3-11(9-19-12)13(22)20-10-14(23-8-7-21)5-1-2-6-14/h3-4,9,21H,1-2,5-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSYKWTESSXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)


![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)



![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)
![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)
